CHD-5 Outperforms Inactive Analogs (CHD-7/CHD-8) in Competitive AhR Binding Inhibition
In a direct head-to-head comparison, CHD-5 effectively inhibited the binding of the agonist [3H]TCDD to the AhR in a concentration-dependent manner. In contrast, the structural analogs CHD-7 and CHD-8 failed to exhibit any significant competitive inhibition at equivalent concentrations up to 10 µM [1]. This binary outcome—active versus inactive—provides a clear, quantifiable basis for selection.
| Evidence Dimension | Competitive inhibition of agonist ([3H]TCDD) binding to AhR |
|---|---|
| Target Compound Data | Concentration-dependent inhibition observed |
| Comparator Or Baseline | CHD-7 and CHD-8: No significant inhibition |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | In vitro; Hepa1 cell protein extracts incubated with [3H]TCDD and antagonists (10⁻¹⁰ to 10⁻⁵ M). |
Why This Matters
This confirms that the structural features of CHD-5 are essential for antagonism, and that substituting it with CHD-7 or CHD-8 would yield an inactive compound, rendering the experiment invalid.
- [1] PMC Figure 4: CHD-5, CHD-11, and CHD-12, but not CHD-7 and CHD-8, competitively inhibit TCDD binding to AHR. (2012). Molecular Pharmacology, 81(1), 3–11. View Source
